molecular formula C12H10F2N2O3S B10968378 4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B10968378
M. Wt: 300.28 g/mol
InChI Key: JZRBQWXQBQHUEX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with difluoromethoxy and methoxy groups, along with a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzamide Core: The benzamide core is introduced by reacting the thiazole derivative with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The final product, this compound, is obtained after purification, typically by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its biological activity and chemical reactivity. The combination of these substituents with the thiazole ring and benzamide core provides a distinct profile that can be exploited for various applications in medicinal and chemical research.

Properties

Molecular Formula

C12H10F2N2O3S

Molecular Weight

300.28 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H10F2N2O3S/c1-18-9-6-7(2-3-8(9)19-11(13)14)10(17)16-12-15-4-5-20-12/h2-6,11H,1H3,(H,15,16,17)

InChI Key

JZRBQWXQBQHUEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)OC(F)F

Origin of Product

United States

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